N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-9-8-11(22(3)21-9)16-19-20-17(26-16)18-15(23)14-10(2)24-12-6-4-5-7-13(12)25-14/h4-8,10,14H,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYATZLUMKNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by binding to the Lm-PTR1 pocket (active site) of the Leishmania aethiopica. This interaction is characterized by a lower binding free energy, which suggests a strong and stable binding.
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their inhibition
Pharmacokinetics
The compound has shown potent in vitro antileishmanial and in vivo antimalarial activities, suggesting that it has good bioavailability.
Result of Action
The compound displays superior antipromastigote activity. It was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,3,4-oxadiazole moiety known for its biological activity.
- A pyrazole ring which contributes to its pharmacological properties.
- A benzo[d][1,4]dioxine core that enhances the molecule's stability and interaction with biological targets.
Molecular Formula
Molecular Weight
Anticancer Activity
Research has shown that derivatives of oxadiazole exhibit promising anticancer properties. For instance, compounds containing the oxadiazole unit have demonstrated inhibitory effects against various cancer cell lines. One study reported that a related oxadiazole compound had an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung adenocarcinomas .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups in similar compounds has been linked to enhanced antimicrobial effects .
Anti-inflammatory and Analgesic Effects
Compounds with oxadiazole structures have also been studied for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory pathway . This inhibition can lead to reduced pain and inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish the compound's potency against specific targets.
- Positioning of Functional Groups : The placement of electron-donating or electron-withdrawing groups can modulate the compound's reactivity and biological efficacy.
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their anticancer potential. Among them, a derivative similar to our compound showed significant cytotoxicity against human breast cancer cells (MCF7) with IC50 values indicating strong antiproliferative effects .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, various derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications led to enhanced antibacterial activity compared to standard antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 355.354 g/mol. Its structure features a benzo[dioxine] core, which is known for its biological activity and potential therapeutic applications. The presence of the pyrazole and oxadiazole moieties contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole rings. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways by modulating cytokine production. The incorporation of the oxadiazole group enhances these effects, potentially making this compound a candidate for treating inflammatory diseases .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of heterocyclic compounds. Studies suggest that compounds with similar structures can exhibit significant antibacterial and antifungal activity. Testing this specific compound against various microbial strains could yield valuable insights into its potential as an antimicrobial agent .
Polymer Chemistry
The unique chemical structure of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide makes it a candidate for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties could lead to advancements in materials designed for high-performance applications .
Nanotechnology
In nanotechnology, compounds like this one are being investigated for their role in drug delivery systems. The ability to modify drug release profiles through the incorporation of such compounds into nanocarriers can enhance therapeutic efficacy while minimizing side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole and oxadiazole derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues
Physicochemical Properties
Key Research Findings
- Synthetic Feasibility : The target compound can likely be synthesized via EDCI/HOBt-mediated coupling (as in –2), with yields >60% .
- SAR Insights: 1,3-Dimethylpyrazole improves metabolic stability vs. chloro/cyano analogues . Dihydrobenzo-dioxine enhances lipophilicity, favoring blood-brain barrier penetration .
- Unresolved Questions : Bioactivity data for the target compound are lacking; predicted advantages over analogues (e.g., CNS activity) require experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
